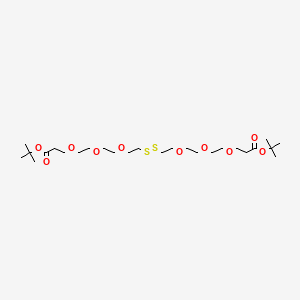

t-BuO2C-PEG3-SS-PEG3-CO2tBu

Description

t-BuO₂C-PEG₃-SS-PEG₃-CO₂tBu is a symmetric, bifunctional poly(ethylene glycol) (PEG) derivative featuring:

- Two PEG₃ chains (3 ethylene glycol units each) linked by a disulfide (SS) bridge.

- Terminal tert-butyl ester (t-BuO₂C) groups, which act as protective moieties for carboxylic acids.

- Molecular weight: ~1,200–1,500 Da (estimated based on analogous compounds in and ).

This compound is primarily used in biomedical research, particularly in drug delivery systems, where the disulfide bond enables redox-responsive cleavage in reducing environments (e.g., intracellular glutathione) . The tert-butyl esters enhance stability during synthesis and storage, while the PEG backbone improves solubility and biocompatibility.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O10S2/c1-25(2,3)35-23(27)7-9-29-11-13-31-15-17-33-19-21-37-38-22-20-34-18-16-32-14-12-30-10-8-24(28)36-26(4,5)6/h7-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTWUOHTEOKCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCSSCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-BuO2C-PEG3-SS-PEG3-CO2tBu typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a suitable activating agent.

Disulfide Bond Formation: The next step involves the introduction of a disulfide bond. This is typically achieved by reacting the PEGylated intermediate with a disulfide-containing reagent under mild conditions.

t-Butyl Ester Formation: The final step involves the introduction of t-butyl ester groups at the termini. This is achieved by reacting the disulfide-containing intermediate with t-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

t-BuO2C-PEG3-SS-PEG3-CO2tBu undergoes various types of chemical reactions, including:

Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The t-butyl ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions.

Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically carried out under mild conditions.

Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base.

Major Products

Oxidation: The major products are sulfonic acids.

Reduction: The major products are thiols.

Substitution: The major products are the substituted derivatives of the compound.

Scientific Research Applications

t-BuO2C-PEG3-SS-PEG3-CO2tBu has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various PEGylated compounds.

Biology: It is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.

Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

Industry: It is used in the formulation of various industrial products, such as coatings and adhesives, to improve their performance and durability.

Mechanism of Action

The mechanism of action of t-BuO2C-PEG3-SS-PEG3-CO2tBu involves the following steps:

Molecular Targets: The compound interacts with various molecular targets, such as proteins and enzymes, through its PEG chains and disulfide bond.

Pathways Involved: The compound exerts its effects through various pathways, including the modulation of protein-protein interactions and the stabilization of protein structures.

Comparison with Similar Compounds

t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu

- Structural Difference : Shorter PEG chains (PEG₂ vs. PEG₃).

- Faster Degradation: Shorter PEG chains may accelerate disulfide cleavage due to reduced steric hindrance. Applications: Suitable for systems requiring rapid payload release but with lower circulation stability compared to PEG₃ .

t-BuO₂C-PEG₄-SS-PEG₄-CO₂tBu

- Structural Difference : Longer PEG chains (PEG₄ vs. PEG₃).

- Impact on Properties: Enhanced Solubility: Increased PEG length improves hydrophilicity and stealth properties, prolonging circulation time. Larger Molecular Size: May hinder cellular uptake or biodistribution in dense tissues. Applications: Preferred for long-circulating nanocarriers but less ideal for rapid intracellular release .

Comparison with Functionally Similar Compounds

Benzyl-PEG₄-CH₂CO₂tBu (CAS: 1443467-88-6)

- Structural Differences :

- Replaces the disulfide bridge with a benzyl group .

- Lacks redox-sensitive cleavage capability.

- Functional Implications: Stability: No glutathione-responsive degradation; suitable for non-reductive environments. Reactivity: Benzyl groups enable alternative conjugation strategies (e.g., hydrogenation). Applications: Used in stable PEGylation or non-responsive drug delivery systems .

H₂N-PEG₅-(CH₂)₃COOtBu

- Structural Differences :

- Terminates with an amine group instead of a disulfide bridge.

- Longer PEG chain (PEG₅) and a propyl spacer.

- Functional Implications: Conjugation Flexibility: Amine terminus allows for covalent coupling to carboxylates or carbonyls. Lack of Redox Sensitivity: Limited utility in stimuli-responsive systems. Applications: Common in bioconjugation or surface modification .

Physicochemical and Application-Based Comparison

| Compound | PEG Length | Functional Groups | Redox Sensitivity | Key Applications | Molecular Weight (Da) |

|---|---|---|---|---|---|

| t-BuO₂C-PEG₃-SS-PEG₃-CO₂tBu | PEG₃ | Disulfide, tert-butyl | Yes | Drug delivery, responsive nanocarriers | ~1,200–1,500 |

| t-BuO₂C-PEG₂-SS-PEG₂-CO₂tBu | PEG₂ | Disulfide, tert-butyl | Yes | Rapid-release systems | ~900–1,100 |

| Benzyl-PEG₄-CH₂CO₂tBu | PEG₄ | Benzyl, tert-butyl | No | Stable PEGylation | ~450–550 |

| H₂N-PEG₅-(CH₂)₃COOtBu | PEG₅ | Amine, tert-butyl | No | Bioconjugation | ~1,100–1,300 |

Research Findings and Trends

- Redox-Responsive Systems : Compounds with disulfide bonds (e.g., t-BuO₂C-PEG₃-SS-PEG₃-CO₂tBu) dominate in cancer therapy research due to their ability to release drugs selectively in tumor microenvironments .

- PEG Length Optimization : Studies indicate PEG₃ offers a balance between circulation stability and efficient cellular uptake, making it superior to PEG₂ or PEG₄ in many formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.